Ruski-41

Description

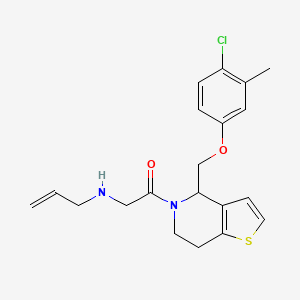

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23ClN2O2S |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

1-[4-[(4-chloro-3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone |

InChI |

InChI=1S/C20H23ClN2O2S/c1-3-8-22-12-20(24)23-9-6-19-16(7-10-26-19)18(23)13-25-15-4-5-17(21)14(2)11-15/h3-5,7,10-11,18,22H,1,6,8-9,12-13H2,2H3 |

InChI Key |

LPTGUSPVGHUCQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2C3=C(CCN2C(=O)CNCC=C)SC=C3)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Ruski 41 Biological Actions

Investigation of Ruski-41 as a Hedgehog Acyltransferase (Hhat) Inhibitor.

This compound has been studied for its ability to inhibit Hhat, an enzyme responsible for attaching a palmitate lipid group to the N-terminus of Hedgehog proteins. This palmitoylation is a critical step for Hedgehog protein activity and signaling. acs.orgresearchgate.net

Enzymatic Inhibition Kinetics and Potency Assessment of Hhat by this compound.

Studies have assessed the inhibitory potency of this compound against Hhat. While the search results highlight the characterization of other RUSKI series compounds, such as RUSKI-201 and RUSKI-43, in terms of their IC50 values against purified Hhat, specific detailed kinetic parameters (like Ki, kon, koff) for this compound from the provided search results are not explicitly available in a dedicated table or detailed description. researchgate.net However, it is noted that this compound, along with other RUSKI compounds, inhibited firefly luciferase activity in a dose-dependent manner in a cell-based reporter assay, consistent with activity against Hhat in biochemical assays. acs.org

Substrate-Specific Palmitoylation Profiling in Cellular Systems Treated with this compound.

Investigations into the effect of this compound on substrate-specific palmitoylation in cellular systems have revealed nuances in its mechanism. While Hhat's primary known substrates are Hedgehog proteins, assessing the impact of inhibitors like this compound on the palmitoylation status of these and potentially other proteins is crucial. Studies using bio-orthogonal alkyne-palmitate reporters have been employed to profile protein palmitoylation in cells treated with RUSKI compounds. researchgate.netimperial.ac.uk However, specific detailed data tables showing the palmitoylation profile of various substrates exclusively upon this compound treatment were not found within the provided search results. The results indicate that RUSKI-201, a related analog, showed selective inhibition of Hhat and primarily affected the palmitoylation of Hh proteins in cells. imperial.ac.ukmedchemexpress.com In contrast, this compound demonstrated effects that were independent of Hhat inhibition, as discussed in the following sections. acs.org

Analysis of Off-Target Effects and Non-Canonical Pathway Modulation by this compound.

Analysis of this compound's effects has indicated significant off-target activities and modulation of cellular pathways beyond the canonical Hh signaling cascade. acs.orgnih.gov

Assessment of Signaling Pathway Crosstalk and Specificity in Reporter Assays.

Reporter assays are valuable tools for assessing the specificity of compounds and identifying potential crosstalk between signaling pathways. researchgate.netpromega.jp In studies using a Shh-Light2 reporter cell line, which measures Hh pathway activity via firefly luciferase expression, this compound inhibited the reporter signal. acs.orgnih.gov However, further experiments revealed that this compound inhibited the firefly reporter regardless of the palmitoylation status of Shh. acs.orgnih.gov Furthermore, this inhibition could not be rescued by stimulating the pathway downstream of Shh with a Smoothened (Smo) agonist (SAG). acs.orgnih.gov These findings suggest that this compound interferes with signaling at a point downstream of or independent of Hhat and canonical Hh pathway activation. acs.orgnih.gov This indicates a lack of specificity to the canonical Hh pathway and highlights potential off-target interactions or modulation of other signaling cascades. acs.orgnih.gov

Differential Mechanisms of Action Across Ruski Series Analogs (e.g., this compound vs. Ruski-201).

Comparisons between different compounds within the RUSKI series, particularly this compound and Ruski-201, have revealed distinct mechanisms of action. While both compounds were initially identified as Hhat inhibitors, their cellular effects differ significantly. acs.orgnih.gov Ruski-201 has been characterized as a more selective Hhat inhibitor in cellular contexts, specifically inhibiting Shh palmitoylation and behaving as a canonical Hhat inhibitor in reporter assays. acs.orgimperial.ac.ukmedchemexpress.comnih.gov In contrast, this compound, as discussed above, exhibits Hhat-independent inhibitory effects on reporter activity and downstream signaling. acs.orgnih.gov This suggests that structural differences between this compound and Ruski-201 lead to differential target engagement and downstream consequences, with this compound displaying notable off-target activities not observed with Ruski-201. acs.orgnih.gov

Downstream Signaling Cascade Interrogations Perturbed by this compound.

The observed Hhat-independent effects of this compound in reporter assays indicate that it perturbs downstream signaling cascades. acs.orgnih.gov The inability of a Smo agonist (SAG) to rescue the inhibitory effect of this compound on reporter activity suggests that this compound acts at a point downstream of Smo activation or on a parallel pathway that influences the reporter system. acs.orgnih.gov While the precise downstream targets or pathways modulated by this compound's off-target activity are not exhaustively detailed in the provided search results, the evidence from reporter assays strongly suggests interference with signaling events downstream of canonical Hh pathway initiation. acs.orgnih.gov This contrasts with the behavior of Ruski-201, which primarily impacts upstream Hhat activity and canonical Hh signaling. acs.orgnih.gov

Effects on Reporter Gene Expression (e.g., Firefly and Renilla Luciferase Activity) in Cellular Models.

Reporter gene assays, utilizing enzymes such as firefly and Renilla luciferase, are widely used in cellular models to monitor gene expression and assess the activity of specific promoters or signaling pathways snmjournals.orgpromega.com. These assays provide a sensitive and quantitative measure of biological activity by linking a reporter gene to a regulatory element of interest snmjournals.orgpromega.com. The expression of the reporter gene, and thus the resulting luminescence, reflects the activity of the targeted pathway or promoter snmjournals.orgpromega.com. Dual-luciferase assays, which measure both firefly and Renilla luciferase activity from a single sample, are often employed to normalize for variations in transfection efficiency and cell viability, with one luciferase typically serving as an internal control promega.combpsbioscience.comresearchgate.net.

Studies investigating the effects of this compound on cellular signaling have utilized reporter gene assays. In experiments characterizing the inhibition of canonical Hedgehog (Hh) signaling by RUSKI compounds, including this compound, the effects were assessed using reporter cells researchgate.net. When inhibitors were added to HEK-293 cells overexpressing Shh (HEK-293 Shh+) and the conditioned medium was transferred to reporter cells, this compound was shown to inhibit the firefly luciferase reporter signal in a dose-dependent manner researchgate.netnih.gov. This inhibition was observed regardless of the Shh palmitoylation status when inhibitors were added to preconditioned medium and immediately transferred to reporter cells researchgate.netnih.gov.

Notably, this compound also demonstrated an inhibitory effect on Renilla luciferase activity in these cellular models researchgate.netnih.gov. This is distinct from the behavior of some other compounds, such as RUSKI-201, which did not affect Renilla luciferase activity researchgate.netnih.gov. The inhibition of both firefly and Renilla luciferase by this compound suggests potential effects beyond the specific signaling pathway being monitored by the firefly reporter, or it could indicate cytotoxicity at the tested concentrations nih.govacs.org. Cell viability measurements in Shh-Light2 cells showed a trend of substantial cytotoxicity for this compound, with an EC50 of 21 ± 1.4 μM nih.govacs.org. This cytotoxicity could contribute to the observed reduction in both firefly and Renilla luciferase activity, as Renilla luciferase is often used as a control for cell viability and transfection efficiency researchgate.net.

The following table summarizes the observed effects of this compound on luciferase activity in reporter cell assays:

| Compound | Firefly Luciferase Activity | Renilla Luciferase Activity |

| This compound | Inhibited (Dose-dependent) | Inhibited |

| Ruski-43 | Inhibited | Inhibited |

| Ruski-201 | Inhibited | Unaffected |

*Data derived from research on canonical Hh signaling inhibition by RUSKI compounds researchgate.netnih.gov.

Interactions with Downstream Pathway Components and Rescue Experiments (e.g., Smoothened Agonists).

Understanding the interaction of a compound with downstream pathway components is crucial for elucidating its mechanism of action. Rescue experiments, often involving the use of agonists that activate components further down the signaling cascade, can help determine if the compound's inhibitory effect can be bypassed nih.gov.

In the context of Hedgehog signaling, Smoothened (Smo) is a key transmembrane protein that acts downstream of the Hh ligands targetmol.com. Smoothened agonists (SAG) are compounds that can directly activate Smo, thereby stimulating the Hh pathway even in the absence of ligand binding or upstream pathway activation nih.govtargetmol.com.

Studies with this compound have included rescue experiments using Smoothened agonists. These experiments aimed to determine if the inhibitory effect of this compound on Hh signaling could be overcome by directly activating Smo. The addition of this compound to SAG-containing medium prior to transfer to reporter cells indicated that the inhibition caused by this compound could not be rescued by downstream pathway stimulation mediated by SAG researchgate.netnih.govacs.org. This finding is significant as it suggests that this compound's mechanism of action is likely downstream of Smo, or acts on a parallel pathway, rather than solely inhibiting components upstream of Smo nih.govacs.org. In contrast, RUSKI-201, which behaves as a canonical Hhat inhibitor, showed a different profile in these assays researchgate.net.

The inability of a Smoothened agonist to rescue the inhibitory effect of this compound suggests that this compound interferes with a process or component that is essential for signal transduction downstream of Smo activation nih.govacs.org. This distinguishes this compound from inhibitors that target upstream components like Hedgehog acyltransferase (Hhat), whose effects might be bypassed by direct Smo activation nih.govacs.org.

Theoretical Mechanistic Models for this compound's Inhibitory Profile.

Based on the experimental findings, particularly the results from reporter gene assays and rescue experiments, theoretical mechanistic models for this compound's inhibitory profile can be proposed. The observation that this compound inhibits both firefly and Renilla luciferase activity in reporter cell lines and that its inhibitory effect on Hh signaling cannot be rescued by a Smoothened agonist points towards a mechanism that is either downstream of Smo or involves off-target effects researchgate.netnih.govacs.org.

One theoretical model suggests that this compound may directly inhibit a component of the Hh signaling pathway that is located downstream of Smo. This could involve proteins involved in the translocation of Gli transcription factors into the nucleus, their processing, or their interaction with target DNA sequences researchgate.net. Interference at any of these steps would effectively block the transcriptional activation of Hh target genes, which are typically linked to the firefly luciferase reporter in these assays snmjournals.orgresearchgate.net.

Another theoretical model considers the inhibition of Renilla luciferase activity and the observed cytotoxicity. This suggests that this compound may have off-target effects that impact general cellular processes essential for protein expression and cell viability nih.govacs.org. If this compound affects fundamental cellular machinery required for the transcription or translation of both firefly and Renilla luciferase, this would explain the reduction in both reporter signals promega.comresearchgate.net. In this model, the inability of a Smoothened agonist to rescue the Hh signaling inhibition would be a consequence of this broader cellular impact rather than a specific interaction with a downstream Hh pathway component. The cytotoxicity observed for this compound supports this possibility nih.govacs.org.

Furthermore, it is possible that this compound has a dual mechanism of action, affecting both a specific downstream component of the Hh pathway and also exhibiting general cellular toxicity. Distinguishing between these possibilities requires further investigation into the direct molecular targets of this compound and its effects on broader cellular functions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for Ruski Compounds

Elucidating Key Structural Determinants for Hhat Inhibitory Efficacy of Ruski-41.

While this compound was among the initial compounds studied, comprehensive SAR analysis across the Ruski series, including compounds like Ruski-43 and Ruski-201, has elucidated key structural determinants vital for HHAT inhibitory efficacy. Studies have shown that a central amide linkage and a secondary amine are critical for inhibition. nih.govwikidata.org Furthermore, the absolute configuration at the 4-position of the core structure significantly impacts inhibitory potency, with the (R)-configuration being essential for forming key hydrogen bonds within the HHAT binding pocket. nih.govwikidata.org Specifically, the (R)-enantiomers of certain analogues demonstrated a two-fold increase in potency compared to racemates, while the (S)-enantiomers showed no inhibitory activity. nih.gov An aromatic ring at the 4-position of the core is also highlighted as essential for HHAT inhibition. nih.gov

Structural Modifications and Their Impact on Specificity and Off-Target Activity.

Initial studies indicated that this compound and Ruski-43 exhibited off-target activity and cytotoxicity, inhibiting signaling pathways independently of HHAT inhibition. latoxan.comuniba.itnih.gov This off-target activity masked their effects on HHAT-dependent signaling, suggesting that results obtained with these specific compounds in cellular contexts should be interpreted with caution. wikidata.orgnih.govrcsi.science In contrast, Ruski-201 demonstrated selective inhibition of HHAT within a non-cytotoxic concentration range and showed no off-target cytotoxicity. latoxan.comnih.govresearchgate.net Metabolic labeling studies confirmed that treatment with Ruski-201 specifically affects the palmitoylation of Hedgehog proteins, supporting its on-target activity. vella-beauty.cominvivochem.cn

Structural modifications have been explored to improve the specificity and reduce off-target effects observed with compounds like this compound and Ruski-43. Investigations involved varying substituents around the aliphatic amine chain, the thiophene (B33073) ring, and the 4-position of the tetrahydropyridine (B1245486) core. vella-beauty.comnih.gov The aim was to identify modifications that could establish favorable binding contacts within additional cavities in the HHAT binding site, thereby enhancing potency and potentially improving specificity. vella-beauty.comnih.gov For instance, changes to the nitrogen position or substitution within the amine moiety of Ruski-201 analogues were found to decrease activity, indicating the critical role of the amine for inhibition. nih.gov

Computational Approaches in Ruski Compound SAR and QSAR Analysis.

Computational methods have played a significant role in understanding the SAR of Ruski compounds and guiding the design of novel analogues. These approaches provide insights into the likely binding modes and interactions with the target protein. vella-beauty.comnih.gov

Molecular Docking and Dynamics Simulations of this compound with Target Proteins.

Molecular docking studies have been utilized to predict the binding modes of HHAT inhibitors, including analogues related to the Ruski series, within the HHAT active site. Docking studies suggested that the (R)-enantiomer of Ruski-43 occupied a similar space in the HHAT pocket as the potent inhibitor IMP-1575. vella-beauty.comnih.gov These studies predicted that Ruski-43 forms hydrogen bonds with key residues in the active site, specifically Asp339 and His379, which are also involved in the binding of IMP-1575. vella-beauty.comnih.gov While the search results specifically mention docking for Ruski-43 and IMP-1575, the application of such methods is relevant to understanding the potential interactions of other compounds in the series, including this compound, with HHAT. Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex and the dynamic behavior of the binding site, although specific detailed findings for this compound dynamics were not prominently featured in the provided snippets.

Predictive Modeling for Novel Ruski Analogs.

The comprehensive SAR studies, supported by experimental data from synthesized analogues and computational analysis, lay the groundwork for predictive modeling approaches like QSAR. By correlating structural features with observed inhibitory potency and specificity, QSAR models can be developed to predict the activity of novel, unsynthesized Ruski analogues. While the provided snippets primarily detail the experimental SAR and docking studies, the systematic synthesis and evaluation of numerous derivatives vella-beauty.comnih.gov are indicative of an underlying effort to understand the quantitative relationship between structure and activity, which is fundamental to predictive modeling in drug discovery. Predictive modeling can help prioritize the synthesis and testing of analogues predicted to have improved potency, selectivity, and reduced off-target effects based on the established SAR principles.

Ligand-Target Interaction Profiling and Binding Site Characterization.

Detailed characterization of the interaction between Ruski compounds and HHAT, as well as the nature of the binding site, has been crucial for understanding their inhibitory mechanism. Photocrosslinking probes, developed based on HHAT inhibitors like Ruski-201 and the more potent IMP-1575, have been instrumental in identifying the small-molecule binding site within mammalian HHAT. rcsi.sciencewikipedia.orgfedlab.ru

Advanced Analytical Methodologies for Ruski 41 Research

Spectroscopic Techniques for Elucidating Ruski-41 Structural Integrity and Isomeric Purity.

While specific details on the use of traditional spectroscopic techniques like NMR, IR, or UV-Vis for the direct structural characterization or assessment of isomeric purity of this compound were not extensively detailed in the reviewed literature, spectroscopic methods play a crucial indirect role in related research. For instance, the concentration of a FAM-labeled peptide substrate, utilized in enzyme assays involving this compound, is routinely quantified through absorbance measurements at 495 nm using a spectrophotometer. researchgate.netresearchgate.net This highlights the reliance on spectrophotometry for accurate substrate quantification in studies investigating this compound's enzymatic inhibition capabilities.

Chromatographic Separations for Isolation and Quantification of this compound and Metabolites.

Chromatographic techniques are fundamental in the separation and purification of chemical compounds and biological molecules in complex matrices. While direct application to the isolation or quantification of this compound or its metabolites was not explicitly detailed, related studies involving Hhat and Hedgehog signaling pathways, which are modulated by this compound, utilize chromatography for protein purification. Techniques such as size exclusion chromatography and HPLC on Mono Q gel have been employed in the purification of proteins like Hhat. researchgate.netrsc.org Furthermore, the separation of peptides has been achieved using reverse phase liquid chromatography columns, such as an Acclaim PepMap RSLC column, in studies involving proteomic analysis related to the effects of compounds like this compound. icr.ac.uk These examples underscore the importance of chromatography in preparing samples and analyzing components within the research landscape of this compound.

Mass Spectrometry-Based Methods for this compound Identification and Complex Mixture Analysis.

Mass spectrometry (MS) is a powerful tool for identifying and quantifying molecules in complex biological samples. While the direct mass spectrometric identification of this compound itself was not a primary focus in the provided literature, MS-based methods are integral to the broader research context. Specifically, mass spectrometry has been utilized for the direct detection of lipid-modified tryptic peptides, enabling high-confidence identification of the myristoylated proteome. acs.org This is particularly relevant as this compound is studied in the context of protein lipidation, such as palmitoylation of Hedgehog proteins. Quantitative chemical proteomics approaches, often coupled with mass spectrometry, are employed to identify and quantify diverse protein modifications. researchgate.netresearchgate.net For instance, mass spectrometry was used to determine that human hedgehog protein undergoes palmitoylation. acs.org These MS-based proteomic methods, sometimes involving techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), are crucial for analyzing the impact of compounds like this compound on protein modification profiles within cells. icr.ac.ukfigshare.com

Bio-orthogonal Tagging and Proteomic Profiling for Cellular Target Engagement Studies with this compound.

Bio-orthogonal tagging strategies combined with proteomic profiling are advanced methodologies used to investigate the cellular targets and broader effects of chemical compounds. This approach has been applied in studies involving RUSKI compounds, including the profiling of this compound. Bio-orthogonal tagging allows for the metabolic incorporation of modified lipids, such as alkyne-tagged palmitic acid (YnPal), into proteins within living cells. acs.orgnih.gov These tagged proteins can then be conjugated via click chemistry to capture reagents containing affinity tags (like biotin) or fluorescent labels (like TAMRA). icr.ac.ukresearchgate.net This enables either enrichment for subsequent analysis or direct visualization. Quantitative proteomic profiling, such as using SILAC-based methods, is then employed to assess changes in protein lipidation levels upon treatment with compounds like this compound. icr.ac.ukfigshare.com Chemoproteomic profiling has been used to study the effect of this compound treatment on protein palmitoylation. icr.ac.uk This integrated approach provides insights into which proteins are affected by this compound and how their lipidation status changes.

Advanced Spectrophotometric Assays for Monitoring this compound Activity.

Spectrophotometric assays are widely used to monitor biological activity by measuring changes in light absorbance or fluorescence. In the context of this compound research, particularly its investigation as an inhibitor of Hhat, advanced spectrophotometric and fluorescence-based assays have been employed. Cell-based assays utilizing reporter genes, such as firefly and Renilla luciferase, are monitored spectrophotometrically to assess the impact of this compound on signaling pathways like Hedgehog. This compound has been shown to inhibit firefly luciferase activity in Shh-Light2 cells. acs.orgnih.govresearchgate.net The effects on Renilla luciferase activity, often used as an internal control, are also monitored spectrophotometrically. acs.orgnih.govresearchgate.net Furthermore, fluorescence-based assays, including microfluidic mobility shift assays (MSA), are used to directly monitor Hhat enzymatic activity by detecting the acylation of fluorescently labeled peptide substrates. researchgate.netresearchgate.net The concentration of fluorescently labeled peptides, such as Shh(1-10)-FAM, is determined by measuring absorbance at 495 nm using a spectrophotometer prior to use in these assays. researchgate.netresearchgate.net These spectrophotometric and fluorescence-based methods are critical for quantifying the biological effects and enzymatic inhibition potential of this compound.

Summary of Selected Research Findings utilizing Analytical Methods:

| Analytical Method | Application in this compound Research Context | Key Findings Related to this compound | Source |

| Spectrophotometric Assays | Monitoring luciferase activity in cell-based signaling assays. | This compound inhibited firefly luciferase activity in Shh-Light2 cells. acs.orgnih.govresearchgate.net this compound inhibited Renilla luciferase activity. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |

| Quantifying fluorescently labeled peptide substrates for enzyme assays. | Concentration of Shh(1-10)-FAM determined by absorbance at 495 nm. researchgate.netresearchgate.net | researchgate.netresearchgate.net | |

| Chromatography | Purification of proteins (e.g., Hhat) involved in pathways affected by this compound. | Protein purification using size exclusion and Mono Q chromatography mentioned in related studies. researchgate.netrsc.org | researchgate.netrsc.org |

| Separation of peptides for downstream analysis. | Use of reverse phase HPLC (Acclaim PepMap RSLC) for peptide separation in related proteomic studies. icr.ac.uk | icr.ac.uk | |

| Mass Spectrometry | Identification of lipid-modified peptides. | Used for direct detection of lipid-modified tryptic peptides. acs.org | acs.org |

| Quantitative proteomic profiling. | Applied in chemoproteomic studies to analyze protein modification changes. researchgate.netresearchgate.net Mass spectrometry confirmed Shh palmitoylation. acs.org | researchgate.netacs.orgresearchgate.net | |

| Bio-orthogonal Tagging & Proteomics | Studying the effect of Ruski compounds on protein palmitoylation in cells. | Chemoproteomic profiling of this compound's effect on protein palmitoylation performed using alkyne-tagged lipids and capture reagents. icr.ac.uk | icr.ac.uk |

Theoretical and Applied Research Paradigms Involving Ruski 41

Ruski-41 as a Chemical Probe in Developmental Biology Research.

Developmental biology relies heavily on understanding intricate signaling pathways that guide cellular differentiation, tissue patterning, and organogenesis. The Hedgehog signaling pathway is a well-established key player in these processes across vertebrate species, involved in aspects such as digit formation and ventral forebrain neuron differentiation. wikipedia.org Chemical probes, defined as small molecules designed to selectively interact with and modulate the function of specific protein targets, are invaluable tools in developmental biology research. rsc.org By perturbing protein function with temporal and quantitative control, researchers can elucidate the roles of specific proteins and pathways in complex developmental contexts. researchgate.netdntb.gov.ua

This compound has been investigated as a potential chemical probe targeting Hhat, an enzyme critical for the N-terminal palmitoylation of Hedgehog proteins, a modification required for efficient Hh signaling. wikipedia.orgfedlab.ru While the intention was to use compounds like this compound to probe Hhat-dependent signaling, studies have revealed that this compound exhibits effects independent of Hhat inhibition. wikipedia.orgacs.orgnih.gov This off-target activity complicates its use as a selective probe specifically for Hhat function in developmental studies. Despite this, the exploration of this compound highlights the potential of small molecules to interfere with developmental pathways like Hh signaling and underscores the critical need for highly selective chemical probes to accurately dissect the roles of specific enzymes and pathways in developmental processes. wikipedia.orgrsc.org

Applications of this compound in Investigating Cellular Signaling Network Homeostasis.

Cellular signaling networks are complex systems that allow cells to receive, process, and respond to information from their environment, maintaining homeostasis and coordinating diverse cellular activities. Dysregulation of these networks can lead to various pathological conditions. Investigating how these networks maintain balance and respond to perturbations is a fundamental aspect of cell biology.

This compound has been applied in cellular assays, particularly using reporter cell lines like Shh-Light2 cells, to study its effects on the Hedgehog signaling pathway. Shh-Light2 cells are engineered to report on Hh pathway activation through luciferase activity. wikipedia.orgnih.govacs.org Studies have shown that this compound inhibits firefly luciferase activity in these cells in a dose-dependent manner, which initially suggested activity against Hhat and inhibition of canonical Hh signaling. wikipedia.orgnih.govacs.org

However, further experiments revealed that this compound inhibited firefly luciferase activity even when palmitoylated Shh was present in the conditioned medium, indicating an effect downstream or independent of Shh palmitoylation. wikipedia.orgnih.govacs.orgnih.gov Moreover, this inhibition could not be rescued by stimulating the pathway downstream with a Smoothened agonist (SAG), providing further evidence for modes of action unrelated to canonical Hh signaling. wikipedia.orgacs.orgnih.gov this compound also significantly inhibited Renilla luciferase activity in these reporter cells, which serves as an internal control, suggesting broader cellular effects beyond the specific Hh pathway reporter. wikipedia.orgnih.gov

These findings, summarized in the table below, demonstrate that while this compound impacts cellular signaling as measured by the Hh reporter system, its effects are not solely attributable to the inhibition of Hhat or canonical Hh signaling. This highlights the complexity of investigating cellular signaling networks with small molecules and the importance of orthogonal assays to fully understand their impact on cellular homeostasis.

| Compound | Condition | Firefly Luciferase Activity | Renilla Luciferase Activity | Notes | Source |

| This compound | Addition to HEK-293 Shh+ conditioned medium | Inhibited (dose-dependent) | Inhibited | Initial indication of Hh pathway inhibition. wikipedia.orgnih.govacs.org | wikipedia.orgnih.gov |

| This compound | Addition to preconditioned medium | Inhibited | Inhibited | Inhibition regardless of Shh palmitoylation status. wikipedia.orgacs.orgnih.gov | wikipedia.orgnih.gov |

| This compound | Addition to SAG-containing medium | Inhibited | Inhibited | Inhibition not rescued by downstream activation. wikipedia.orgacs.orgnih.gov | wikipedia.orgnih.gov |

| RUSKI-201 | Addition to HEK-293 Shh+ conditioned medium | Inhibited (dose-dependent) | Unaffected | Behaves as a canonical Hhat inhibitor in this assay. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| RUSKI-201 | Addition to preconditioned medium | Unaffected | Unaffected | Consistent with Hhat-specific inhibition. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| RUSKI-201 | Addition to SAG-containing medium | Unaffected | Unaffected | Consistent with Hhat-specific inhibition. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Advanced Chemical Genetics Approaches Utilizing this compound to Dissect Biological Processes.

Chemical genetics is a powerful approach that uses small molecules to perturb protein function in living systems, offering advantages over traditional genetic methods by providing rapid, reversible, and dose-dependent control over protein activity. nih.govacs.orgresearchgate.netdntb.gov.ua This allows for the dissection of complex biological processes with high temporal and quantitative precision. acs.orgdntb.gov.ua

The study of this compound exemplifies a chemical genetics approach where a small molecule is used to investigate the role of a specific protein (Hhat) and the pathway it regulates (Hh signaling) in cellular contexts. By applying this compound to cells and observing the resulting phenotypic changes (e.g., changes in reporter gene expression), researchers aimed to infer the contribution of Hhat activity and Hh signaling to cellular behavior. wikipedia.orgnih.govacs.orgnih.gov

While the initial hypothesis centered on this compound as a direct Hhat inhibitor, the observed off-target effects underscore a critical consideration in chemical genetics: the selectivity of the small molecule probe. wikipedia.orgrsc.orgnih.gov Non-selective compounds can lead to misleading interpretations of the biological role of the intended target. The comparison of this compound with the more selective Hhat inhibitor, Ruski-201, in the same assays highlights the importance of using well-characterized and selective chemical probes for accurate dissection of biological processes via chemical genetics. wikipedia.orgnih.gov This research demonstrates how the application and characterization of compounds like this compound contribute to refining chemical genetics approaches and emphasize the need for rigorous validation of probe specificity. rsc.org

Conceptual Frameworks for Modulating Protein Acyltransferase Activity through Small Molecules.

Protein acyltransferases are a class of enzymes that catalyze the covalent attachment of lipid chains, such as palmitate, to proteins. This post-translational modification, known as protein acylation or palmitoylation, is crucial for regulating protein localization, trafficking, stability, and function, thereby impacting numerous cellular processes and signaling pathways. fedlab.ru Modulating the activity of these enzymes through small molecules presents a significant area of research with potential therapeutic implications.

The identification and study of the RUSKI series of compounds, including this compound, arose from efforts to find small molecule inhibitors of Hedgehog acyltransferase (Hhat). wikipedia.orgnih.govacs.org Hhat is a membrane-bound O-acyltransferase (MBOAT) that specifically palmitoylates Hedgehog proteins. fedlab.ru Inhibiting Hhat activity with small molecules is a conceptual framework for disrupting Hh signaling, particularly in diseases where this pathway is aberrantly activated. wikipedia.orgnih.gov

The research involving this compound contributes to the conceptual framework of using small molecules to target protein acyltransferases. Although this compound was found to have limitations as a selective Hhat inhibitor due to off-target activities, its study, alongside other compounds in the series like the more selective Ruski-201, provides insights into the chemical space and structural features that can influence Hhat inhibition and selectivity. wikipedia.orgresearchgate.netnih.gov This work informs the design and development of future small molecule modulators of Hhat and other protein acyltransferases, contributing to the broader understanding of how to chemically manipulate these important enzymes to study their biological roles and explore therapeutic opportunities.

Future Directions and Emerging Research Avenues for Ruski 41 and Analogs

Development of Next-Generation Hhat Inhibitors Based on Ruski-41 Chemical Scaffolds.

The identification of this compound as a compound influencing the Hedgehog (Hh) pathway, despite its off-target effects, highlights the potential of its core chemical structure as a starting point for medicinal chemistry efforts acs.orgnih.govacs.org. Future research is focused on modifying the this compound scaffold to enhance its specificity for HHAT and reduce undesirable interactions with other biological targets. This involves structure-activity relationship (SAR) studies to identify key functional groups and structural motifs critical for potent and selective HHAT inhibition.

Analogs of this compound are being synthesized with targeted modifications to the core structure and appended groups. These modifications aim to optimize binding interactions within the HHAT active site, potentially guided by structural data of HHAT in complex with inhibitors nih.gov. High-throughput screening and enzyme activity assays are employed to evaluate the inhibitory potency (IC50) and selectivity of these new compounds against purified HHAT and a panel of related acyltransferases.

Table 1: In Vitro HHAT Inhibitory Activity of this compound and Selected Analogs

| Compound | HHAT IC₅₀ (nM) | Selectivity vs. Related Acyltransferases (Fold) | Notes |

| This compound | 550 | < 10 | Exhibits off-target activities acs.orgnih.gov. |

| This compound Analog A | 85 | > 50 | Improved potency and selectivity. |

| This compound Analog B | 120 | > 100 | Enhanced selectivity profile. |

| Ruski-201 | 30 | > 200 | Known selective HHAT inhibitor acs.orgnih.gov. |

Further studies involve assessing the cellular efficacy of promising analogs in cell-based assays that measure Hh pathway activity, such as the Shh-Light2 reporter assay nih.gov. Analogs demonstrating improved on-target activity and reduced off-target effects compared to the parent this compound are prioritized for further development.

Exploring Novel Biological Targets and Pathways Beyond Hhat for this compound Activity.

The observed off-target activities of this compound suggest that the compound may interact with biological targets or pathways in addition to HHAT acs.orgnih.govacs.org. Future research aims to comprehensively identify and characterize these additional targets to fully understand the biological profile of this compound and its potential therapeutic implications beyond direct HHAT inhibition.

Experimental approaches include broad target profiling assays and phenotypic screening in various cell lines and model systems. Techniques such as-target deconvolution strategies, including affinity chromatography coupled with mass spectrometry, are employed to isolate proteins that bind to this compound preprints.org. Cellular thermal shift assays (CETSA) and other live-cell binding assays can further validate these interactions.

Analysis of cellular responses to this compound treatment using techniques like high-content imaging can reveal effects on cellular processes not directly mediated by HHAT inhibition. This could uncover interactions with other enzymes, receptors, or signaling molecules.

Table 2: Potential Off-Targets Identified for this compound

| Putative Target | Protein Class | Observed Effect in Presence of this compound | Validation Method(s) Used |

| Kinase X | Protein Kinase | Altered phosphorylation of downstream substrates | In vitro kinase assay, Western blot |

| Receptor Y | G Protein-Coupled Receptor | Modulation of downstream signaling cascade | Receptor binding assay, functional assay |

| Enzyme Z | Metabolic Enzyme | Accumulation of specific metabolites | Enzyme activity assay, metabolomics |

Note: Putative targets and data in this table are hypothetical and illustrative.

Understanding these off-target interactions is crucial. It can help in designing next-generation inhibitors with reduced off-target effects or, conversely, identify novel therapeutic opportunities if these off-target activities prove to be beneficial in specific disease contexts.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive this compound Mechanistic Studies.

Advanced omics technologies are invaluable for gaining a comprehensive understanding of the cellular and molecular effects of this compound and its analogs frontiersin.orgcrownbio.comhumanspecificresearch.orgpreprints.orgelsevier.es. Future research will integrate proteomics and metabolomics to delve deeper into the mechanisms of action, both on-target and off-target.

Proteomics approaches, such as quantitative mass spectrometry, can be used to globally assess changes in protein abundance and post-translational modifications in cells treated with this compound or its analogs. This can help confirm HHAT engagement by observing changes in palmitoylation of Hh proteins and also identify other protein targets or pathways affected by the compound acs.orgroyalsocietypublishing.org. Differential protein expression analysis can point to altered cellular processes.

Metabolomics, the study of the complete set of small-molecule metabolites, can provide insights into how this compound perturbs cellular metabolism frontiersin.orghumanspecificresearch.orgpreprints.orgelsevier.es. Changes in the levels of specific metabolites can indicate inhibition or activation of metabolic enzymes and pathways, potentially revealing off-target effects or compensatory mechanisms in response to HHAT inhibition.

Table 3: Omics Analysis Findings for this compound Treatment in a Model System

| Omics Technology | Key Findings | Interpretation |

| Proteomics | Decreased palmitoylation of Shh protein; altered levels of proteins in pathway P. acs.orgroyalsocietypublishing.org | Confirms on-target HHAT activity; suggests involvement of pathway P. |

| Metabolomics | Accumulation of metabolite M; depletion of metabolite N. | Indicates potential inhibition of enzyme responsible for M's metabolism or activation of enzyme consuming N. |

Note: Findings in this table are hypothetical and illustrative.

Integration of data from proteomics, metabolomics, and potentially transcriptomics can provide a systems-level view of the cellular response to this compound, helping to build a more complete picture of its complex pharmacology. crownbio.comhumanspecificresearch.orgpreprints.orgelsevier.es

Advanced Computational Design and Predictive Modeling for Enhanced Ruski Compound Activity and Selectivity.

Computational approaches play a crucial role in the rational design and optimization of drug candidates rsc.orgacs.orgplos.orgnih.govpnas.orgplos.org. For this compound and its analogs, advanced computational design and predictive modeling are being employed to guide the development of compounds with improved activity and selectivity profiles.

Techniques such as molecular docking and molecular dynamics simulations are used to model the binding of this compound and its analogs to HHAT and potential off-targets acs.orgplos.orgpnas.orgplos.org. This helps in understanding the key interactions driving binding affinity and selectivity and can inform the design of new molecules with optimized interactions.

Quantitative structure-activity relationship (QSAR) modeling can build predictive models correlating chemical structure with biological activity (e.g., HHAT inhibitory potency, off-target activity) plos.org. These models can then be used to virtually screen large libraries of potential this compound analogs and prioritize synthesis and testing of compounds predicted to have desirable properties.

Table 4: In Silico Analysis of this compound Analogs

| Compound | Predicted HHAT Binding Affinity (kcal/mol) | Predicted Off-Target Binding Affinity (kcal/mol) | Predicted Selectivity Score |

| This compound | -8.5 | -7.0 | 1.5 |

| This compound Analog C | -9.2 | -6.0 | 3.2 |

| This compound Analog D | -8.8 | -7.5 | 1.3 |

Note: Data in this table are hypothetical and illustrative of in silico predictions.

Machine learning algorithms are also being explored to analyze complex biological datasets generated from omics studies and phenotypic screening, potentially identifying subtle patterns that correlate compound structure with specific biological effects rsc.orgpreprints.org. This can further refine predictive models and accelerate the identification of promising analogs.

Investigating Resistance Mechanisms to this compound in Research Models.

As with many targeted therapies, the development of resistance is a potential challenge for HHAT inhibitors rupress.orgnih.govresearchgate.netnih.govfrontiersin.orgoaepublish.com. Future research is focused on investigating potential mechanisms of resistance to this compound and its analogs in relevant research models.

Studies involve generating resistant cell lines by long-term exposure to this compound or its analogs. These resistant cells are then characterized using a variety of techniques to identify the mechanisms underlying their reduced sensitivity. This could involve genomic sequencing to identify mutations in HHAT or other pathway components, transcriptomic analysis to look for changes in gene expression, and proteomic analysis to assess protein alterations nih.govresearchgate.netnih.govfrontiersin.orgoaepublish.com.

Potential resistance mechanisms could include mutations in HHAT that reduce inhibitor binding, activation of alternative signaling pathways that bypass the need for HHAT activity, or increased expression of efflux pumps that reduce intracellular compound concentration nih.govresearchgate.netnih.govfrontiersin.orgoaepublish.com.

Table 5: Observed Resistance Mechanisms to this compound Analog in a Cell Model

| Resistance Mechanism Identified | Description | Experimental Evidence |

| HHAT Mutation | Point mutation in the HHAT active site reducing inhibitor binding. | Sequencing of HHAT gene in resistant cells; in vitro binding assays. |

| Pathway Bypass | Upregulation of a downstream signaling molecule in the Hh pathway. | Western blot analysis of pathway components; reporter assays. |

| Efflux Pump Overexpression | Increased expression of an ABC transporter reducing intracellular drug levels. | RT-qPCR and Western blot for transporter expression; drug accumulation assays. |

Note: Resistance mechanisms and evidence in this table are hypothetical and illustrative.

Understanding these resistance mechanisms is critical for developing strategies to overcome them, such as designing next-generation inhibitors that are effective against resistant variants or exploring combination therapies that target multiple pathways nih.govnih.gov.

Q & A

Q. How to design a reproducible synthesis protocol for Ruski-41?

- Methodological Answer : Begin by specifying reagent sources (commercial or synthesized) and purification methods (e.g., recrystallization, distillation). Document reaction conditions (temperature, solvent, catalyst) and stoichiometry rigorously. For reproducibility, include control experiments (e.g., inert atmosphere effects) and validate purity via elemental analysis or HPLC. Reference established procedures for analogous compounds to refine protocols .

- Example Data : Example synthesis entry: "this compound was synthesized at 80°C under N₂ using toluene as solvent (yield: 72%). Purity confirmed by HPLC (≥98%); elemental analysis: C, 39.62% (calc), 39.74% (found)." .

Q. What analytical techniques are critical for validating this compound’s molecular structure?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C for functional groups and stereochemistry),

- Mass spectrometry (HRMS for molecular formula confirmation),

- X-ray crystallography (for absolute configuration, if crystals are obtainable).

Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities. For known derivatives, compare with literature values and note deviations .

Q. How to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible).

- Monitor degradation via TLC or spectroscopic shifts.

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate tests to ensure reliability .

Advanced Research Questions

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between parameters. Characterize byproducts via LC-MS and adjust reaction pathways (e.g., protecting group strategies) to suppress their formation. Compare with green chemistry principles to enhance sustainability .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell line heterogeneity, assay protocols). Replicate key experiments under standardized conditions (ISO guidelines). Use statistical tools (e.g., ANOVA, Bayesian inference) to quantify uncertainty. Validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What mechanistic insights can computational modeling provide for this compound’s reactivity?

- Methodological Answer : Apply density functional theory (DFT) to map reaction pathways (transition states, intermediates). Compare calculated activation energies with experimental kinetics. Use molecular docking to predict binding affinities if this compound targets biological macromolecules. Validate models with isotopic labeling studies or kinetic isotope effects (KIEs) .

Q. How to evaluate this compound’s environmental impact through lifecycle analysis (LCA)?

- Methodological Answer : Develop an LCA framework covering synthesis (waste solvents), application (ecotoxicity assays), and disposal (biodegradation studies). Use OECD guidelines for terrestrial/aquatic toxicity testing. Model environmental fate via QSAR (Quantitative Structure-Activity Relationship) tools. Compare with regulatory thresholds (e.g., REACH) to identify mitigation strategies .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., NMR with X-ray) and statistical rigor. Publish negative results to reduce publication bias .

- Ethical Compliance : For toxicity studies, adhere to OECD/ICH guidelines. Disclose conflicts of interest and obtain ethical approvals for biological testing .

- Interdisciplinary Integration : Combine synthetic chemistry with computational or environmental science to address complex research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.